molecular formula C22H18ClN3O3S B2869386 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1105241-51-7

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No. B2869386
CAS RN: 1105241-51-7
M. Wt: 439.91
InChI Key: WIKOPZFEXKOLPS-UHFFFAOYSA-N
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Description

This compound, also known as 2-[7-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide, is a chemical with the molecular formula C23H20ClN3O4S . It has an average mass of 469.941 Da and a monoisotopic mass of 469.086304 Da .


Molecular Structure Analysis

The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a 4-chlorophenyl group, and a 4-methoxybenzyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 7 freely rotating bonds . Its polar surface area is 108 Å^2, and it has a molar refractivity of 124.9±0.5 cm^3 .

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-29-17-8-2-14(3-9-17)10-24-19(27)11-26-13-25-20-18(12-30-21(20)22(26)28)15-4-6-16(23)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKOPZFEXKOLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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